(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide is a chiral compound with significant interest in the fields of medicinal and organic chemistry This compound features a unique structure that includes a cyclopropyl group, a brominated benzyl group, and an amino propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using ethyl diazoacetate and a chiral catalyst such as a ruthenium complex.
Bromination of Benzyl Group: The benzyl group is brominated using bromine or N-bromosuccinimide (NBS) under radical conditions.
Coupling Reactions: The brominated benzyl group is then coupled with an amino propionamide derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino and propionamide groups can participate in oxidation and reduction reactions, respectively.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Chiral Catalysts: Such as ruthenium complexes for cyclopropanation.
Oxidizing Agents: Such as Dess-Martin periodinane for oxidative coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various heterocyclic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates due to its unique structure and reactivity.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound’s derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide involves its interaction with molecular targets such as enzymes and receptors. The brominated benzyl group and the cyclopropyl moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound may also participate in resonance stabilization and radical formation during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-benzyl derivatives: Compounds with similar brominated benzyl groups.
Cyclopropyl amides: Compounds containing cyclopropyl and amide functionalities.
Chiral amino acids: Compounds with chiral centers and amino acid structures.
Uniqueness
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide is unique due to its combination of a chiral center, a brominated benzyl group, and a cyclopropyl moiety. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBMFOPEJLAKLG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1Br)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1Br)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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